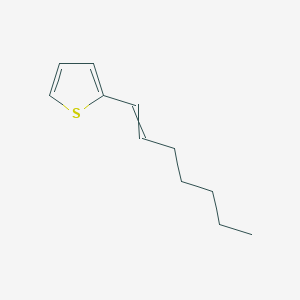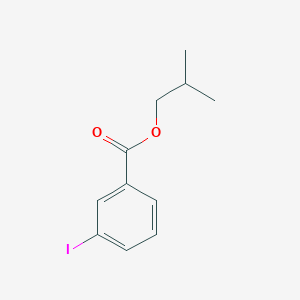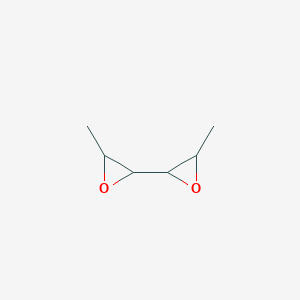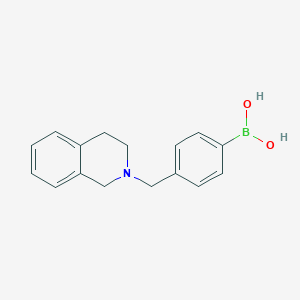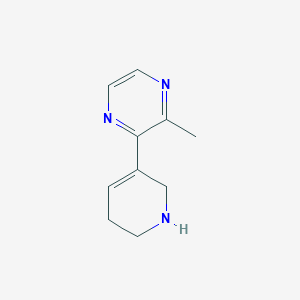methanone CAS No. 204066-02-4](/img/structure/B13990430.png)
[4-(9H-Carbazol-9-yl)phenyl](phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(9H-Carbazol-9-yl)phenylmethanone is an organic compound that belongs to the class of carbazole derivatives. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic electronics, photophysics, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-Carbazol-9-yl)phenylmethanone typically involves the reaction of 9H-carbazole with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of 4-(9H-Carbazol-9-yl)phenylmethanone may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.
化学反应分析
Types of Reactions
Oxidation: 4-(9H-Carbazol-9-yl)phenylmethanone can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones and carboxylic acids.
Reduction: Alcohol and amine derivatives.
Substitution: Various substituted carbazole derivatives.
科学研究应用
Chemistry
In chemistry, 4-(9H-Carbazol-9-yl)phenylmethanone is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel compounds with interesting properties.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe. Its ability to emit light upon excitation makes it useful in imaging and diagnostic applications.
Medicine
In medicine, 4-(9H-Carbazol-9-yl)phenylmethanone is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry
In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs). Its excellent photophysical properties make it an ideal candidate for use in display technologies.
作用机制
The mechanism of action of 4-(9H-Carbazol-9-yl)phenylmethanone involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, leading to changes in their structure and function. In OLEDs, the compound’s ability to emit light upon excitation is due to its unique electronic structure, which allows for efficient energy transfer and light emission.
相似化合物的比较
Similar Compounds
9H-Carbazole: A parent compound of 4-(9H-Carbazol-9-yl)phenylmethanone, known for its use in organic electronics.
[4-(9H-Carbazol-9-yl)phenyl]boronic acid: Another derivative of carbazole with applications in organic synthesis and materials science.
9-Phenylcarbazole: A structurally similar compound with different electronic properties.
Uniqueness
4-(9H-Carbazol-9-yl)phenylmethanone stands out due to its unique combination of photophysical properties and chemical reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a versatile and valuable compound in scientific research.
属性
CAS 编号 |
204066-02-4 |
|---|---|
分子式 |
C25H17NO |
分子量 |
347.4 g/mol |
IUPAC 名称 |
(4-carbazol-9-ylphenyl)-phenylmethanone |
InChI |
InChI=1S/C25H17NO/c27-25(18-8-2-1-3-9-18)19-14-16-20(17-15-19)26-23-12-6-4-10-21(23)22-11-5-7-13-24(22)26/h1-17H |
InChI 键 |
YDASWDXQJDDHSV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


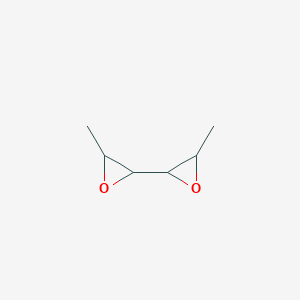

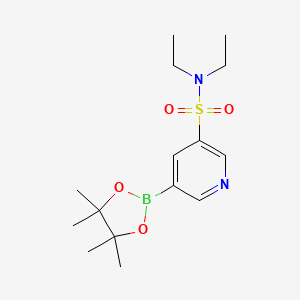
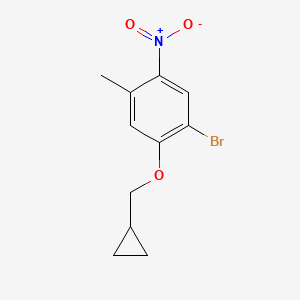
![4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13990387.png)
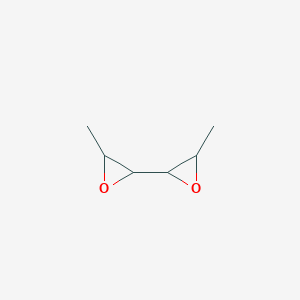
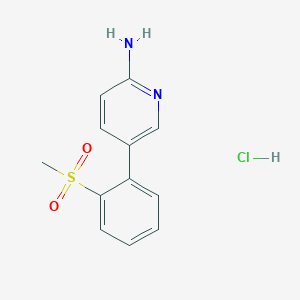
![2-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]isoindole-1,3-dione](/img/structure/B13990395.png)
